molecular formula C8H9NO3 B3434825 Oxfenicine CAS No. 37784-25-1

Oxfenicine

Cat. No.: B3434825
CAS No.: 37784-25-1
M. Wt: 167.16 g/mol
InChI Key: LJCWONGJFPCTTL-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-4-hydroxyphenylglycine is the L-enantiomer of 4-hydroxyphenylglycine. It is an enantiomer of a D-4-hydroxyphenylglycine.
Oxfenicine in an inhibitor of myocardial metabolism of nonesterified fatty acids (NEFA).
This compound is a carnitine palmitoyltransferase I (CPT-1) inhibitor involved in fatty acid metabolism in the heart. In animal studies this compound acts as a cardioprotective agent during ischemia.

Scientific Research Applications

Metabolic Disorders

Research indicates that oxfenicine can significantly affect metabolic pathways related to obesity and insulin sensitivity. In studies involving high-fat diet-fed rats, this compound administration (150 mg/kg) resulted in reduced body weight, decreased adiposity, and improved insulin sensitivity without altering food intake or energy expenditure . This suggests its potential as a therapeutic agent for managing obesity-related metabolic disorders.

Cardiovascular Health

This compound has been studied for its cardioprotective effects, particularly in ischemic heart disease. It has been shown to reduce lactate production during demand-induced ischemia and improve regional myocardial power . In a clinical context, partial inhibition of fatty acid oxidation with this compound may alleviate symptoms associated with stable angina by enhancing myocardial efficiency and reducing oxygen demand during ischemic episodes .

Cancer Research

The compound's role extends into oncology, where it has been evaluated for its effects on cancer cell metabolism. In vitro studies demonstrated that this compound could inhibit fatty acid oxidation in breast cancer cell lines (MCF-7 and T47D), indicating its potential to alter energy metabolism in cancer cells . This could provide a novel approach to cancer therapy by targeting metabolic pathways that are often dysregulated in tumors.

Animal Studies

  • Study on Rats : In an experiment involving Sprague-Dawley rats, this compound treatment led to a significant reduction in whole-body fat oxidation and an increase in circulating free fatty acids. The study highlighted that these metabolic changes occurred without affecting overall energy expenditure or physical activity levels .
  • Diabetic Models : Another study compared the effects of this compound with acetyl-l-carnitine on cardiac mechanics in diabetic rats. Results indicated that while acetyl-l-carnitine reduced oxidative stress markers, this compound improved cardiac function by promoting carbohydrate utilization over fat metabolism .

Clinical Implications

Clinical trials have explored the use of this compound in patients with stable angina. The findings suggest that drugs like this compound, which partially inhibit myocardial fatty acid oxidation, can reduce symptoms associated with ischemia by improving regional contractile function and decreasing lactate production during physical stress .

Summary of Key Findings

Application AreaKey Findings
Metabolic DisordersReduced body weight and improved insulin sensitivity in high-fat diet models .
Cardiovascular HealthEnhanced myocardial efficiency and reduced oxygen demand during ischemia .
Cancer ResearchInhibition of fatty acid oxidation in breast cancer cell lines; potential to alter tumor metabolism .

Chemical Reactions Analysis

Reaction Steps:

  • Transamination :

    OxfenicineBCAT4-HPG+Ammonia\text{this compound} \xrightarrow{\text{BCAT}} \text{4-HPG} + \text{Ammonia}
    • BCAT transfers an amino group from this compound to α-ketoglutarate, yielding 4-HPG and glutamate .

    • Tissue specificity: Higher BCAT activity in the heart (~3.5-fold vs. liver) enhances 4-HPG production in cardiac muscle .

  • Active Form (4-HPG) :

    • 4-HPG competitively inhibits CPT-1b by binding to the carnitine site, blocking the formation of acylcarnitines required for mitochondrial fatty acid transport .

Enzymatic Inhibition Mechanism

4-HPG exhibits distinct inhibitory effects on CPT-1 isoforms, with marked tissue-specific activity:

ParameterHeart CPT-1bLiver CPT-1a
I₅₀ (μM) 11510
pH Dependency HighModerate
Carnitine Reversal PartialNone

Key Findings:

  • Competitive Inhibition : 4-HPG competes with carnitine (Kᵢ = 35 μM) , reducing acylcarnitine synthesis by >70% in cardiac mitochondria .

  • pH Sensitivity : Inhibition efficacy increases at physiological pH (7.0–7.4), aligning with intracellular conditions .

  • Tissue Selectivity : 10-fold greater potency in heart vs. liver due to structural differences in CPT-1 isoforms .

Metabolic Consequences of CPT-1b Inhibition

This compound-induced 4-HPG alters systemic lipid and glucose metabolism:

Lipid Metabolism

  • Reduced Fatty Acid Oxidation :

    • 40% decrease in β-oxidation rates in adipocytes .

    • Increased plasma nonesterified fatty acids (NEFAs) by 45–46% in high-fat diet (HF) rats .

  • Lipogenesis Suppression :

    • Glucose incorporation into triglycerides (TAGs) drops by 30–50% in subcutaneous and epididymal fat .

Carbohydrate Utilization

  • Respiratory Exchange Ratio (RER) : Increased to 0.83 (vs. 0.79 in controls) in HF-fed rats, indicating shifted substrate preference to carbohydrates .

  • Pyruvate Dehydrogenase Activation : 1.8-fold rise in skeletal muscle, enhancing glucose oxidation .

In Vivo Pharmacodynamic Effects

This compound’s tissue-specific reactions yield clinically relevant outcomes:

TissueObserved EffectMechanism
Adipose 20% reduction in adiposity Suppressed lipogenesis + lipolysis
Muscle Improved insulin sensitivity (Akt phosphorylation ↑2.1-fold) Enhanced glucose uptake
Liver No change in TAG content Low CPT-1a sensitivity to 4-HPG

Structural and Kinetic Insights

  • Chemical Formula : C₈H₉NO₃ (molecular weight: 167.16 g/mol) .

  • Stereospecificity : L-enantiomer (S-configuration) is pharmacologically active .

  • Synthesis : Derived from phenylalanine via hydroxylation and glycine conjugation.

Q & A

Q. What experimental models and methodologies are optimal for studying Oxfenicine’s inhibition of carnitine palmitoyltransferase-I (CPT-1) in cardiac metabolism?

Basic Research Focus
To assess this compound’s mechanism, researchers commonly employ in vivo models (e.g., porcine hearts under aortic constriction) to measure left ventricular (LV) mechanical efficiency via pressure-volume loops and energy expenditure calculations . Controlled variables include workload (via dobutamine infusion) and fatty acid oxidation rates, quantified using isotopic tracers. In vitro assays, such as CPT-1 activity inhibition in isolated mitochondria, validate direct enzyme effects. Ensure replicates and statistical rigor (e.g., t-tests for LV efficiency comparisons) .

Q. How can contradictory findings on this compound’s metabolic effects be resolved across studies?

Advanced Research Focus
Discrepancies often arise from interspecies variability (e.g., pigs vs. rodents) or workload conditions. To reconcile these:

  • Standardize experimental conditions : Match workload intensity and duration (e.g., 5-minute high-stress protocols in pigs ).
  • Control for malonyl-CoA dynamics : Measure endogenous inhibitors (e.g., malonyl-CoA levels via LC-MS) to isolate this compound-specific effects .
  • Meta-analysis : Compare datasets using heterogeneity tests (e.g., I² statistics) to identify confounding variables .

Q. What biochemical assays confirm this compound’s specificity for CPT-1 over related enzymes in fatty acid oxidation?

Basic Research Focus

  • Enzyme activity assays : Compare this compound’s IC₅₀ for CPT-1 versus CPT-2 or acetyl-CoA carboxylase (ACC) using purified mitochondrial fractions.
  • Substrate competition : Test palmitoyl-CoA uptake inhibition in the presence of this compound vs. etomoxir (a CPT-1 antagonist) .
  • Purity validation : Use NMR and HPLC to confirm compound identity and exclude off-target interactions .

Q. What methodological challenges arise when translating this compound’s cardiac efficiency findings from animal models to human pathophysiology?

Advanced Research Focus
Key challenges include:

  • Species-specific CPT-1 isoform expression : Human cardiomyocytes express predominantly CPT-1B, whereas pigs express CPT-1A. Use isoform-specific siRNA knockdowns in human iPSC-derived cardiomyocytes to assess relevance .
  • Pharmacokinetic variability : Model human dosing using allometric scaling from animal data, adjusting for plasma protein binding and hepatic clearance .
  • Ethical constraints : Substitute invasive LV pressure measurements with non-invasive MRI-based strain analysis in early-phase trials .

Q. How should researchers design dose-response studies to optimize this compound’s inhibition of fatty acid oxidation without inducing toxicity?

Basic Research Focus

  • Titration protocols : Start with in vitro EC₅₀ values (e.g., 10–100 µM ) and scale to in vivo doses using body surface area normalization.
  • Toxicity screens : Monitor plasma lactate (indicative of metabolic shift to glycolysis) and cardiac biomarkers (e.g., troponin I) in rodent models .
  • Statistical power : Use ANOVA with post-hoc Tukey tests to compare dose groups, ensuring n ≥ 6 per cohort .

Q. What analytical techniques are critical for validating this compound’s metabolic shift from fatty acid to glucose oxidation?

Advanced Research Focus

  • ¹³C-glucose tracing : Quantify glycolytic flux via mass spectrometry to measure [U-¹³C]lactate production in perfused hearts .
  • Transcriptomic profiling : RNA-seq of PPAR-α and PDK4 expression to confirm downstream metabolic reprogramming .
  • Data normalization : Express results as % change from baseline to account for inter-subject variability .

Q. How can researchers address the limited bioavailability of this compound in chronic studies?

Advanced Research Focus

  • Prodrug synthesis : Modify this compound’s hydroxyl group to enhance lipophilicity (e.g., ester prodrugs with improved membrane permeability) .
  • Nanoparticle delivery : Encapsulate this compound in PLGA nanoparticles to prolong cardiac retention .
  • Pharmacodynamic modeling : Use non-compartmental analysis (NCA) to calculate AUC and adjust dosing intervals .

Q. What statistical approaches best quantify the relationship between this compound-induced metabolic changes and cardiac output?

Basic Research Focus

  • Multivariate regression : Correlate fatty acid oxidation rates (independent variable) with LV efficiency (dependent variable) while controlling for heart rate .
  • Error propagation : Calculate uncertainty in LV efficiency using Monte Carlo simulations for combined pressure-volume and oxygen consumption measurements .
  • Data transparency : Report raw datasets in supplementary materials with standardized metadata (e.g., MIAME guidelines) .

Q. How do endogenous regulators like malonyl-CoA influence this compound’s efficacy in different metabolic states?

Advanced Research Focus

  • Dynamic clamping : Modulate malonyl-CoA levels in perfused hearts using ACC inhibitors (e.g., TOFA) to test this compound’s dependency on baseline inhibition .
  • Kinetic modeling : Fit Michaelis-Menten curves to CPT-1 activity data under varying malonyl-CoA concentrations .
  • Crossover studies : Compare this compound’s effects in fed vs. fasted states to assess nutrient-sensitive efficacy .

Q. What safeguards ensure reproducibility in this compound studies, particularly in measuring enzyme kinetics?

Basic Research Focus

  • Blinded assays : Assign sample processing and data analysis to separate researchers to minimize bias .
  • Reference standards : Include etomoxir as a positive control in CPT-1 inhibition assays .
  • Protocol pre-registration : Detail methods on platforms like Open Science Framework to align with FAIR data principles .

Methodological Recommendations

  • Experimental rigor : Predefine exclusion criteria (e.g., arrhythmias in cardiac models) to minimize variability .
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies .
  • Data sharing : Deposit spectra and raw kinetics data in repositories like Zenodo .

Properties

IUPAC Name

(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCWONGJFPCTTL-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046403
Record name Oxfenicine
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32462-30-9
Record name Oxfenicine
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Record name Oxfenicine [USAN:INN:BAN]
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Record name Oxfenicine
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Record name Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)-
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Record name Oxfenicine
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Record name OXFENICINE
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